2-((4-((4-Fluorophenyl)amino)quinazolin-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
Description
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Properties
IUPAC Name |
2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN5OS/c27-19-10-12-20(13-11-19)28-25-22-8-4-5-9-23(22)29-26(30-25)34-18-24(33)32-16-14-31(15-17-32)21-6-2-1-3-7-21/h1-13H,14-18H2,(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGJNPBDWKRMOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4C(=N3)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-((4-Fluorophenyl)amino)quinazolin-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone represents a novel hybrid structure that combines elements of quinazoline, a well-established scaffold in medicinal chemistry, with piperazine and thioether functionalities. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 420.55 g/mol. The structure features a quinazoline core, which is known for its diverse biological properties, including anticancer and anti-inflammatory activities.
Anticancer Properties
Recent studies have highlighted the anticancer activity of quinazoline derivatives. The compound has been evaluated for its effects on various cancer cell lines, demonstrating significant cytotoxicity.
- Mechanism of Action : It is hypothesized that the compound inhibits key signaling pathways involved in tumor growth and proliferation, particularly those associated with receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor). This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Neuropharmacological Effects
The piperazine moiety in the structure suggests potential neuropharmacological effects. Compounds containing piperazine have been associated with various neurological activities, including:
- Antidepressant Effects : Some derivatives exhibit serotonin receptor modulation, indicating potential use as antidepressants.
- Anxiolytic Properties : The structure may also interact with GABA receptors, contributing to anxiolytic effects.
Case Studies
- In Vitro Studies : In a study assessing the cytotoxic effects on HeLa and MCF-7 cell lines, the compound showed a GI50 value of approximately 0.5 µM, indicating potent activity compared to standard chemotherapeutics like Doxorubicin (GI50 = 1.10 µM) .
- Structure-Activity Relationship (SAR) : Variations in substituents on the quinazoline ring were found to significantly affect biological activity. For instance, compounds with electron-withdrawing groups exhibited enhanced potency against cancer cells .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 420.55 g/mol |
| GI50 against HeLa | 0.5 µM |
| GI50 against MCF-7 | 0.6 µM |
| Potential Mechanisms | EGFR inhibition |
| Neuropharmacological Effects | Antidepressant, Anxiolytic |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
